1-Pyrroline

Beschreibung

Significance of the 1-Pyrroline Scaffold in Heterocyclic Chemistry

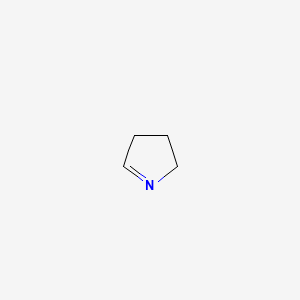

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form a major class of organic molecules. britannica.comijmrsetm.com Within this class, pyrrolines are five-membered unsaturated rings containing one nitrogen atom. hmdb.ca There are three structural isomers of pyrroline—this compound, 2-pyrroline, and 3-pyrroline—differentiated by the position of the double bond. researchgate.netrsc.orgproquest.com this compound, formally known as 3,4-dihydro-2H-pyrrole, is characterized by an endocyclic carbon-nitrogen double bond (an imine). rsc.org

This structural feature defines its chemical reactivity, particularly the susceptibility of the electrophilic imine carbon to nucleophilic attack. This reactivity allows for a wide range of synthetic manipulations, making the this compound ring a "privileged structure" in medicinal chemistry and a valuable intermediate in synthetic strategies. researchgate.netrsc.org Its ability to be readily functionalized is a key reason for its prominence in the synthesis of more complex nitrogen-containing molecules. rsc.org

Table 1: Physical and Chemical Properties of this compound Data sourced from various chemical databases. hmdb.cachemeo.com

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N |

| Molar Mass | 69.11 g/mol |

| IUPAC Name | 3,4-Dihydro-2H-pyrrole |

| CAS Number | 5724-81-2 |

| Boiling Point | 87.0 - 89.0 °C at 760 mmHg hmdb.ca |

| Appearance | Colorless liquid |

| LogP | -0.117 (estimated) hmdb.ca |

| Water Solubility | 2349 mg/L at 25 °C (estimated) hmdb.ca |

Prevalence and Research Focus on this compound in Natural Products and Biosynthetic Intermediates

The this compound nucleus is a recurring structural motif in a multitude of biologically active natural products. researchgate.netnih.govrsc.org Its presence is critical to the pharmacological profiles of these compounds, which span a range of activities from immunomodulatory to antiviral. nih.gov

Table 2: Examples of Bioactive Natural Products Containing the this compound Scaffold

| Compound | Source | Biological Activity | Reference |

|---|---|---|---|

| Nectrisine | Fungi | Immunomodulator | nih.gov |

| Plakinamine A | Marine Sponge | Antimicrobial | nih.gov |

| Eudistomin | Marine Tunicate | Antiviral | nih.gov |

| Gelsenicine | Flowering Plant | High Toxicity | nih.gov |

Beyond its role as a core structure in final natural products, this compound is a crucial biosynthetic intermediate. ijsrp.org It is famously the immediate precursor to 2-acetyl-1-pyrroline (2-AP), the compound responsible for the characteristic aroma of fragrant rice, pandan leaves, and various other foods. ijsrp.org The biosynthetic pathway to 2-AP involves the conversion of amino acids like proline and ornithine into this compound. ijsrp.orgbeilstein-journals.org In rice, the nitrogen atom from the proline ring is directly incorporated into the this compound ring of 2-AP. ijsrp.org Alternatively, ornithine can be converted to this compound via intermediates such as putrescine and γ-aminobutyric aldehyde. The final step is the acetylation of the this compound intermediate. ijsrp.org This pathway is not limited to plants; it has also been identified in various bacteria. ijsrp.org The fundamental nature of these pathways is underscored by the fact that this compound is found in virtually all living organisms, from bacteria to humans. hmdb.ca

Contemporary Relevance of this compound as a Versatile Synthetic Building Block

In modern organic synthesis, this compound and its derivatives are highly valued as versatile starting materials, or feedstocks, for constructing more elaborate molecular architectures. rsc.orgscbt.compharmaceutical-networking.com They serve as key building blocks for synthesizing a wide range of nitrogen-containing heterocycles, including substituted pyrrolidines and pyrroles. researchgate.netscbt.comnii.ac.jp

The synthetic utility of 1-pyrrolines is demonstrated by the breadth of chemical transformations they can undergo. Recent advancements have focused on developing efficient and selective methods for their synthesis and subsequent functionalization. These methods often employ metal catalysis or photoredox catalysis to achieve high levels of control and diversity. rsc.orgorganic-chemistry.orgfrontiersin.org For example, manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers provides an efficient route to multi-functional 1-pyrrolines under mild, redox-neutral conditions. rsc.org Similarly, visible-light-driven photoredox catalysis has emerged as a green and mild approach for synthesizing this compound frameworks through iminyl radical-mediated cyclizations. frontiersin.org

The strategic importance of 1-pyrrolines is evident in their application in total synthesis. A notable example is the synthesis of the alkaloid (±)-monomorine I, where a silver-catalyzed hydroamination reaction is used to form a key this compound intermediate. nih.gov These synthetic strategies highlight the indispensable role of 1-pyrrolines in accessing complex molecular targets for applications in pharmaceuticals, agrochemicals, and materials science. scbt.comchemimpex.com

Table 3: Selected Modern Synthetic Methods for 1-Pyrrolines

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Michael Addition & Reductive Cyclization | One-pot reaction of chalcones and nitroalkanes, followed by in-situ reduction and cyclization. | High yields, aqueous media, environmentally friendly. organic-chemistry.org | organic-chemistry.orgresearchgate.net |

| Metal-Catalyzed Cyclization | Intramolecular oxidative amination of aminoalkenes using catalysts like Ruthenium or Copper. | Excellent yields, applicable to various substrates. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Manganese-Catalyzed [3+2] Cyclization | Radical cyclization of cyclopropanols and oxime ethers. | Redox-neutral, mild conditions, structurally diverse products. rsc.org | rsc.org |

| Photocatalytic Cyclization | Iminyl radical-mediated cyclization using visible-light photoredox catalysts. | Green and mild approach, rapid synthesis. frontiersin.org | frontiersin.org |

| Aldol-Type Condensation | Reaction of 2-substituted 1-pyrrolines with acetals, followed by isomerization to form 2,3-disubstituted pyrroles. | Facile two-step synthesis of substituted pyrroles. nii.ac.jp | nii.ac.jp |

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJHJDDKYZXRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863608 | |

| Record name | 3,4-Dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Pungent ammoniacal odour | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.849-0.855 | |

| Record name | 1-Pyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1592/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5724-81-2 | |

| Record name | 1-Pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5724-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(1)-Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SK2I7766O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrroline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1-pyrroline and Its Derivatives

Transition Metal-Catalyzed Approaches to 1-Pyrroline Scaffolds

Transition metals have proven to be exceptionally versatile catalysts for the synthesis of 1-pyrrolines, enabling a wide range of transformations with high efficiency and selectivity. rsc.org These methods often proceed under mild conditions and tolerate a broad array of functional groups, making them highly valuable in organic synthesis.

Catalytic Cyclization Reactions for this compound Construction

Catalytic cyclization reactions represent a direct and atom-economical approach to this compound synthesis. Gold-catalyzed N-cycloisomerization of alkyne-containing amino acids is an effective method for C-N bond formation, with AuCl3 being a superior catalyst in terms of scope and yield compared to other transition metals or Brønsted acids. rsc.org Another approach involves the manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers. This redox-neutral process, where the oxime ether acts as an internal oxidant and H-donor, proceeds under mild conditions and allows for the synthesis of structurally diverse 1-pyrrolines. rsc.orgnih.gov

A notable example is the ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes. Using a [RuCl2(CO)3]2/dppp catalyst system in the presence of K2CO3 and allyl acetate, various aminoalkenes can be converted to their corresponding cyclic imines in excellent yields. For instance, 2,2-diphenyl-4-pentenyl-1-amine cyclizes to form 4,4-diphenyl-2-methyl-1-pyrroline in quantitative yield. nih.govrjptonline.org

| Catalyst System | Substrate | Product | Yield (%) |

| AuCl3 | Alkyne-containing amino acids | Disubstituted 1-pyrrolines | Good to Excellent |

| Mn(OAc)2 | Cyclopropanols and oxime ethers | Multi-functional 1-pyrrolines | High |

| [RuCl2(CO)3]2/dppp | 2,2-Diphenyl-4-pentenyl-1-amine | 4,4-Diphenyl-2-methyl-1-pyrroline | >99 |

[3+2] Cycloaddition Reactions in this compound Synthesis

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings, including 1-pyrrolines. A common strategy involves the reaction of isocyanoacetates with electron-deficient alkenes. nih.gov While this reaction can be promoted by a base, the use of metal catalysts, such as gold(I) complexes, can significantly accelerate the process and control stereoselectivity. rsc.orgnih.gov For example, the reaction of isocyanoacetates with phenylmaleimide using a gold(I) catalyst bearing a chiral DTBM-segphos ligand affords highly diastereoselective and enantioselective synthesis of 1-pyrrolines with a C-5 quaternary stereocenter. nih.gov

Rhodium(II) catalysts have been employed in the formal aza-[3+2] cycloaddition of 1-sulfonyl 1,2,3-triazoles with (E)-1-aryl-1,3-butadienes, leading to 2-pyrrolines in good yields. nih.gov More recently, a rhodium-catalyzed three-component reaction of α-trifluoromethyl-N-triftosylhydrazones, nitriles, and alkenes has been developed to access 2-trifluoromethyl-1-pyrrolines with a quaternary stereocenter. rsc.org This method proceeds via an in situ generated nitrile ylide intermediate. rsc.org Furthermore, titanium(IV) chloride has been shown to catalyze the stereoselective [3+2] cycloaddition between alkylidene oxindoles and 5-methoxyoxazoles to produce spiro[3,3′-oxindole-1-pyrrolines] in high yields and diastereoselectivities. acs.orgnih.gov

| Catalyst | Reactant 1 | Reactant 2 | Product |

| Au(I) with chiral ligand | Isocyanoacetates | Phenylmaleimide | Chiral 1-pyrrolines |

| Rhodium(II) | 1-Sulfonyl 1,2,3-triazoles | (E)-1-Aryl-1,3-butadienes | 2-Pyrrolines |

| Rhodium(II) | α-Trifluoromethyl-N-triftosylhydrazones | Nitriles and Alkenes | 2-Trifluoromethyl-1-pyrrolines |

| TiCl4 | Alkylidene oxindoles | 5-Methoxyoxazoles | Spiro[3,3′-oxindole-1-pyrrolines] |

Intramolecular Oxidative Amination for this compound Rings

Intramolecular oxidative amination of aminoalkenes provides a direct route to cyclic imines. A highly effective catalyst system for this transformation is [RuCl2(CO)3]2/dppp, which, in the presence of a base and an oxidant, promotes the cyclization of a variety of aminoalkenes to yield 1-pyrrolines and other cyclic imines. nih.govrjptonline.org This method is notable for its high efficiency, with some reactions proceeding to quantitative yields. nih.gov Palladium catalysts are also effective for the intramolecular oxidative amination of alkenes. For example, Pd(CH3CN)2Cl2 with an oxidant like chloranil can be used for the direct amination of N-homoallyl-N-tosyl amines to generate multisubstituted dihydropyrroles. rsc.org

Asymmetric Cross-Electrophile Difunctionalization in this compound Synthesis

Asymmetric cross-electrophile difunctionalization of tethered alkenes has emerged as a powerful strategy for synthesizing chiral cyclic compounds. An enantioselective aza-Heck cyclization/cross-coupling sequence has been developed for the synthesis of highly enantioenriched pyrrolines. organic-chemistry.org This reaction couples primary, secondary, and even some tertiary alkyl iodides with tethered alkenes under mild conditions, offering a route to increased molecular diversity in chiral pyrroline scaffolds. organic-chemistry.orgresearchgate.net

Copper-Catalyzed and Iridium-Catalyzed Strategies

Copper catalysts are widely used in the synthesis of 1-pyrrolines. One notable method is the copper-catalyzed domino cyclization/trifluoromethylthiolation of olefins with O-acyl oximes, using AgSCF3 as the trifluoromethylthiolating agent, to produce SCF3-substituted 1-pyrrolines in good yields. rsc.org Copper(I) can also catalyze Heck-like cyclizations of oxime esters to form 1-pyrrolines. rsc.org Furthermore, a copper-catalyzed heteroannulation reaction between 2-arylideneindane-1,3-diones and ketoxime acetates provides a straightforward route to spiro[indane-1,3-dione-1-pyrrolines]. rsc.org A novel copper-catalyzed [2+2+1] annulation/azidation of benzene-linked 1,n-enynes with azido-benziodoxolone has been developed for the one-step synthesis of various fused pyrroline molecules. acs.org

Iridium catalysts, particularly in the context of photoredox catalysis, have enabled novel strategies for this compound synthesis. The generation of iminyl radicals from O-acyl oxime derivatives using a photocatalyst like fac-[Ir(ppy)3] under visible light irradiation leads to a cascade reaction involving intramolecular 5-exo-cyclization. nih.gov This allows for the synthesis of densely functionalized pyrroline derivatives. nih.gov Another iridium-catalyzed approach involves the intramolecular hydroamination of alkynamines, which can be catalyzed by both iridium and rhodium complexes with bidentate N,N'-donor ligands. nih.gov

| Metal Catalyst | Synthetic Strategy | Substrates | Product Type |

| Copper | Domino Cyclization/Trifluoromethylthiolation | Olefins, O-Acyl oximes | SCF3-substituted 1-pyrrolines |

| Copper | Heteroannulation | 2-Arylideneindane-1,3-diones, Ketoxime acetates | Spiro[indane-1,3-dione-1-pyrrolines] |

| Copper | [2+2+1] Annulation/Azidation | Benzene-linked 1,n-enynes, Azido-benziodoxolone | Fused pyrrolines |

| Iridium | Photocatalytic Iminyl Radical Cyclization | O-Acyl oxime derivatives | Densely functionalized 1-pyrrolines |

| Iridium | Intramolecular Hydroamination | Alkynamines | 1-Pyrrolines |

Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of 1-pyrrolines. A notable umpolung approach involves the oxidative addition of Pd(0) to the N-O bond of O-pentafluorobenzoyl oxime esters, generating an imino-Pd(II) intermediate. rsc.org This intermediate undergoes a 5-exo-cyclization with alkenes to form alkyl-Pd(II) pyrroline intermediates, which can be further functionalized. rsc.org Another palladium-catalyzed method is the intramolecular C-H dehydrogenative 5-exo-cyclization of imines derived from acetophenone and cyclic N-allylamines, using O2 as the terminal oxidant. rsc.org This atom-economical process provides good yields of 1-pyrrolines. rsc.org Additionally, Pd(0)-catalyzed intramolecular iminohalogenations of 1,1-disubstituted alkenes using oxime esters and halide salts have been developed to synthesize 2-halomethyl 1-pyrrolines. rsc.org

Metal-Free and Organocatalytic Strategies for this compound Synthesis

In recent years, a strong emphasis has been placed on developing synthetic methods that avoid the use of transition metals, favoring more sustainable and cost-effective organocatalytic and metal-free conditions. These strategies often rely on the intrinsic reactivity of carefully designed substrates, activated by simple bases, acids, or organic catalysts.

Base-Mediated and Solvent-Dependent Cyclizations

Base-mediated cyclizations represent a powerful and straightforward approach to constructing the this compound ring. These reactions typically involve the generation of a nucleophilic species that undergoes an intramolecular or intermolecular cyclization. The choice of base and solvent is often critical for the success and selectivity of these transformations.

A notable example is the synthesis of polysubstituted 1-pyrrolines through a base-mediated [3+2] cycloaddition of vinyl sulfoxides with N-benzyl ketimines. acs.orgnih.gov This method allows for the efficient construction of 1-pyrrolines with diverse functional groups under mild conditions. acs.orgnih.gov The reaction proceeds by the base-mediated generation of a 2-azaallyl anion from the N-benzyl ketimine, which then undergoes a nucleophilic addition to the vinyl sulfoxide, followed by an intramolecular cyclization to furnish the this compound product. acs.org The choice of base significantly impacts the reaction yield, with potassium tert-butoxide (KOtBu) often providing superior results compared to other bases like sodium ethoxide (NaOEt) or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). acs.org

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt | Toluene | 60 | 0.5 | 70 |

| 2 | NaOtBu | Toluene | 60 | 0.5 | 0 |

| 3 | KOtBu | Toluene | 60 | 0.5 | 77 |

| 4 | KN(SiMe3)2 | Toluene | 60 | 0.5 | 38 |

| 5 | LiN(SiMe3)2 | Toluene | 60 | 0.5 | 12 |

| Table 1: Effect of Base on the [3+2] Cycloaddition of N-benzyl ketimine and vinyl sulfoxide. acs.org |

Another efficient metal-free approach involves the cyclization of terminal alkynes with 2-azaallyls. rsc.orgrsc.org This method, facilitated by a simple combination of a base and a solvent, provides access to a variety of functionalized 1-pyrrolines in high yields. rsc.orgrsc.org

Photocatalytic Methods for this compound Formation

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling the formation of 1-pyrrolines under mild conditions. researchgate.netnih.govresearchgate.net These methods often proceed via the generation of radical intermediates, which then undergo cyclization.

One prominent strategy involves the photocatalytic iminyl radical-mediated cyclization. nih.govfrontiersin.org In this approach, a photocatalyst, upon irradiation with visible light, facilitates the generation of an iminyl radical from a suitable precursor, such as an oxime ester or a vinyl azide. frontiersin.orgrsc.org This radical can then undergo an intramolecular cyclization onto a tethered alkene or alkyne to form the this compound ring. frontiersin.org A chemodivergent photocatalytic approach has been developed that allows for the selective synthesis of either 1-pyrrolines or 1-tetralones from alkyl bromides and vinyl azides by switching the photocatalyst and additives. nih.govfrontiersin.org For instance, the use of Ru(bpy)3(PF6)2 as the photocatalyst in the presence of a base favors the [3+2] cyclization to form 1-pyrrolines. nih.govfrontiersin.org

Furthermore, a formal [3+2] cycloaddition of 2H-azirines with enones promoted by visible light under continuous flow conditions provides a rapid and efficient synthesis of trisubstituted Δ¹-pyrrolines. acs.org This method offers high efficiency and scalability due to the uniform irradiation and efficient mixing characteristic of flow chemistry. acs.org

| Photocatalyst | Additive | Product |

| Ru(bpy)3(PF6)2 | Base | This compound |

| fac-Ir(ppy)3 | Acid | 1-Tetralone |

| Table 2: Chemoselective Synthesis of 1-Pyrrolines and 1-Tetralones via Photocatalysis. nih.govfrontiersin.org |

Radical-Mediated Cyclization Pathways

Radical cyclizations provide a versatile entry to this compound derivatives, often allowing for the formation of complex structures from simple precursors. These reactions can be initiated by various means, including photoredox catalysis, as mentioned above, or through the use of radical initiators or microwave irradiation.

Iminyl radicals are key intermediates in many of these cyclizations. nih.govfrontiersin.orgrsc.org For example, O-phenyloximes tethered to alkenes can undergo a 5-exo-trig iminyl radical cyclization upon microwave irradiation. acs.org The resulting cyclic radical can be trapped by various reagents to introduce additional functionality into the pyrroline ring. acs.org

Another approach involves the reductive cleavage of the N-O bond in oxime ethers using samarium(II) iodide (SmI2) to generate N-centered radicals. organic-chemistry.org These radicals then undergo intramolecular cyclization to afford 1-pyrrolines. organic-chemistry.org

Ring Expansion Methodologies for this compound Formation

Ring expansion reactions offer a unique and powerful strategy for the synthesis of 1-pyrrolines from smaller ring systems, such as cyclopropanes and cyclobutanes. These methods often proceed with high stereocontrol and allow for the construction of densely functionalized pyrroline derivatives.

One such method involves the photorearrangement of N-cyclopropylimines to 1-pyrrolines. unirioja.es This reaction is a synthetically attractive and straightforward route, although its scope can be limited by steric hindrance on the cyclopropane ring. unirioja.es Platinum nanoparticles have also been shown to catalyze the ring expansion of cyclopropanes bearing propargyl amine groups to yield 1-pyrrolines. figshare.com

More recently, an iron-catalyzed ring expansion of cyclobutanols has been developed for the synthesis of 1-pyrrolines. organic-chemistry.orgacs.org This one-pot procedure utilizes an aminating reagent, MsONH3OTf, to achieve C-N bond formation and ring expansion under mild conditions, providing access to a diverse range of this compound derivatives in moderate to good yields. organic-chemistry.orgacs.org

| Starting Material | Reagent | Catalyst | Product | Yield (%) |

| 1-Phenylcyclobutanol | MsONH3OTf | FeBr3 | 2-Phenyl-1-pyrroline | 77 |

| 1-(4-Chlorophenyl)cyclobutanol | MsONH3OTf | FeBr3 | 2-(4-Chlorophenyl)-1-pyrroline | 65 |

| 1-(4-Methoxyphenyl)cyclobutanol | MsONH3OTf | FeBr3 | 2-(4-Methoxyphenyl)-1-pyrroline | 72 |

| Table 3: Iron-Catalyzed Ring Expansion of Cyclobutanols to 1-Pyrrolines. organic-chemistry.orgacs.org |

Michael Addition Followed by Cyclization

The conjugate addition of a nucleophile to an α,β-unsaturated system, known as the Michael addition, followed by an intramolecular cyclization is a classic and highly effective strategy for constructing cyclic compounds, including 1-pyrrolines.

A one-pot synthesis of substituted Δ¹-pyrrolines has been developed through the Michael addition of nitroalkanes to chalcones. organic-chemistry.orgrjptonline.org The reaction is initiated by a base, and the resulting nitro adduct is then reduced in situ, leading to a spontaneous cyclization to form the this compound ring in high yields. organic-chemistry.orgrjptonline.org

Copper-catalyzed asymmetric Michael additions have also been employed for the synthesis of chiral 1-pyrrolines. rsc.org For instance, the addition of ketiminoesters to β-trifluoromethyl β,β-disubstituted enones, followed by hydrolytic cyclization, affords 1-pyrrolines with two contiguous stereocenters, one of which is a trifluoromethyl-substituted quaternary carbon. rsc.org

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of 1-pyrrolines is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry.

Organocatalysis has proven to be a powerful tool for achieving high levels of stereocontrol. For example, chiral phosphoric acids can catalyze the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters to produce spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and diastereoselectivity. acs.org Similarly, a chiral cyclopropenimine-based bifunctional catalyst can mediate the enantio- and diastereoselective conjugate addition of α-iminonitriles to enones, leading to α-chiral nitrile-containing this compound derivatives. organic-chemistry.org

Metal-catalyzed asymmetric reactions are also widely used. A silver acetate/ThioClickFerrophos complex catalyzes the highly diastereo- and enantioselective Michael addition of this compound-5-carboxylates to acyclic α-enones, affording the corresponding adducts in high yields and with excellent enantioselectivities. acs.org Furthermore, a titanium(IV) chloride-catalyzed stereoselective cyclization between alkylidene oxindoles and 5-methoxyoxazoles provides spiro[3,3′-oxindole-1-pyrrolines] in excellent yield and diastereoselectivity. acs.orgnih.gov The use of a chiral scandium(III)-indapybox complex can induce enantioselectivity in this transformation. acs.orgnih.gov

| Catalyst System | Reaction Type | Substrates | Product | ee (%) | dr |

| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Methyleneindolinone, Aldehyde, Amino ester | Spiro[pyrrolidin-3,3'-oxindole] | up to 98 | 99:1 |

| AgOAc/ThioClickFerrophos | Michael Addition | This compound-5-carboxylate, α-Enone | Michael Adduct | up to 99 | >20:1 |

| TiCl4 | Cyclization | Alkylidene oxindole, 5-Methoxyoxazole | Spiro[3,3′-oxindole-1-pyrroline] | - | up to 99:1 |

| Sc(III)-indapybox | Cyclization | Alkylidene oxindole, 5-Methoxyoxazole | Enantioenriched Spirooxindole-1-pyrroline | - | - |

| Table 4: Examples of Stereoselective and Enantioselective Syntheses of this compound Derivatives. |

Synthetic Pathways from Specific Precursors

The synthesis of the this compound scaffold can be achieved through diverse strategies, each starting from a unique class of precursor molecules. These methods leverage different reaction mechanisms, including metal-catalyzed cyclizations, ring expansions, and photochemical rearrangements, to construct the five-membered heterocyclic ring.

Oxime Esters as Precursors

Oxime esters have emerged as versatile precursors for the synthesis of 1-pyrrolines through various metal-catalyzed pathways. These reactions often proceed via the formation of an iminyl radical or an imino-metal intermediate, which then undergoes cyclization.

A range of transition metals, including iron, copper, and palladium, have been successfully employed to catalyze the conversion of alkene-tethered oxime esters into 1-pyrrolines. rsc.org An iron-catalyzed methodology involves the formation of iminyl radicals from oxime esters, which then undergo aminative cyclization. rsc.org In one approach, the reductive cleavage of the N-O bond in an oxime ether, promoted by samarium(II) iodide (SmI2), generates N-centered radicals that cyclize to yield five-membered cyclic imines. organic-chemistry.org

Copper-catalyzed methods provide an effective alternative to palladium-based protocols. rsc.org One significant advantage is the ability to use less activated and more economical oxime esters, such as pivaloyl oximes, as starting materials. rsc.org The proposed mechanism for the copper(I)-catalyzed Heck-like cyclization suggests an intermediate with iminyl radical character that initiates the C–N bond-forming cyclization. rsc.org Furthermore, copper catalysis has enabled the enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters, producing a range of novel derivatives in yields from 26% to 96%. nih.govnih.gov

Palladium-catalyzed reactions represent another powerful strategy. rsc.org A notable approach involves the oxidative addition of a Pd(0) catalyst into the N–O bond of O-pentafluorobenzoyl oxime esters. rsc.org This step generates an imino-Pd(II) intermediate that subsequently undergoes a 5-exo cyclization with an alkene moiety tethered to the molecule. rsc.org

| Catalyst System | Precursor Type | Key Features of the Method |

| Fe(OTf)₂ | Alkene-tethered oxime esters | Involves formation of iminyl radicals and subsequent aminative cyclization. rsc.org |

| Samarium(II) Iodide (SmI₂) | Oxime ethers | Promotes reductive cleavage of the N-O bond to generate N-centered radicals for cyclization. organic-chemistry.org |

| Copper(I) Acetate (CuOAc) | γ,δ-unsaturated oxime esters | Enables enantioselective synthesis of borylated 1-pyrrolines and works with less activated pivaloyl oximes. rsc.orgnih.gov |

| Palladium(0) complexes | O-pentafluorobenzoyl oxime esters | Proceeds via oxidative addition of Pd(0) into the N–O bond to form an imino-Pd(II) intermediate. rsc.org |

Terminal Alkynes and 2-Azaallyls in this compound Synthesis

A transition-metal-free approach has been developed for the synthesis of polysubstituted and functionalized this compound derivatives. dntb.gov.uarsc.org This method involves the cyclization reaction between terminal alkynes and 2-azaallyls. rsc.org The reaction is carried out efficiently under mild conditions, requiring only a simple combination of a suitable base and solvent to proceed. rsc.org This strategy provides an effective pathway for producing medicinally relevant pyrrolines without the need for metal catalysts. dntb.gov.uarsc.org

Cyclobutanol Derivatives as Starting Materials

1-Pyrrolines can be synthesized in good yields from cyclobutanol derivatives via a ring-expansion reaction. organic-chemistry.orgorganic-chemistry.org This one-pot procedure is catalyzed by an iron salt, typically iron(III) bromide (FeBr₃), and uses an aminating reagent, MsONH₃OTf, under mild conditions. organic-chemistry.orgnih.gov The reaction facilitates the formation of a C-N bond and a C=N bond through this expansion of the four-membered ring. organic-chemistry.orglookchem.com

The proposed mechanism begins with the dehydration of the cyclobutanol to form an intermediate, which is followed by the iron-catalyzed aminative ring expansion. organic-chemistry.org This method is tolerant of various cyclobutanol substrates, including those with electron-rich and electron-deficient groups, affording the desired this compound products in yields ranging from 40% to 77%. organic-chemistry.org This process represents a practical and environmentally favorable route to these important nitrogen-containing heterocycles. organic-chemistry.org

| Starting Material | Catalyst | Aminating Reagent | Yield (%) |

| 1-Phenylcyclobutanol | FeBr₃ | MsONH₃OTf | 77 |

| 1-(4-Methoxyphenyl)cyclobutanol | FeBr₃ | MsONH₃OTf | 75 |

| 1-(4-Chlorophenyl)cyclobutanol | FeBr₃ | MsONH₃OTf | 68 |

| 1-Methylcyclobutanol | FeBr₃ | MsONH₃OTf | 40 |

Representative yields based on reported ranges. organic-chemistry.org

Aminoalkenes and 2-Arylideneindane-1,3-diones in Cyclization

The cyclization of aminoalkenes offers a direct route to 1-pyrrolines. A highly effective catalyst system, [RuCl₂(CO)₃]₂/dppp, is used for the intramolecular oxidative amination of various aminoalkenes. organic-chemistry.org In the presence of potassium carbonate (K₂CO₃) and allyl acetate in N-methylpiperidine, this ruthenium-based system yields the corresponding cyclic imines in excellent yields. organic-chemistry.org

A distinct synthetic route allows for the formation of complex spiro[indane-1,3-dione-1-pyrrolines]. acs.orgresearchgate.net This is achieved through a cuprous cyanide-catalyzed heteroannulation reaction between ketoxime acetates and 2-arylideneindane-1,3-diones. researchgate.net The reaction proceeds through the cleavage of N-O and C-H bonds and the subsequent formation of new C-C and C-N bonds, furnishing the spiro-pyrroline structures in high yields. researchgate.net

N-Cyclopropylimine Photorearrangement to this compound

The photorearrangement of N-cyclopropylimines provides a novel and straightforward method for preparing substituted 1-pyrrolines. unirioja.esnih.gov This reaction, a type of aza-vinylcyclopropane-cyclopentene rearrangement, is typically induced by irradiation with a medium-pressure mercury lamp. acs.orgunirioja.es The process is synthetically useful, often affording the pyrroline products in good yields. acs.org

The reaction mechanism is complex, involving the evolution of the molecule through multiple singlet electronic states (S₂, S₁, S₀) and decay through conical intersections. acs.orgnih.govacs.org Evidence suggests the formation of a transient, non-equilibrated, excited-state diradical, whose decay leads to the final pyrroline product. acs.orgnih.gov The outcome of the reaction, including the potential formation of cyclopropylimine isomers, depends on the structure of this transient diradical. nih.gov

This photochemical method exhibits high chemoselectivity. unirioja.es However, its scope has limitations; for instance, N-cyclopropylimines with highly crowded cyclopropane rings may show a lack of reactivity. unirioja.es Conversely, the presence of a substituent at the 1-position of the cyclopropane ring has been found to enhance the reactivity towards rearrangement. unirioja.es

| Substrate Class | Reaction Type | Key Mechanistic Feature | Typical Conditions |

| N-Cyclopropylimines | Photochemical Rearrangement | Involves transient diradical intermediates and decay through conical intersections. acs.orgnih.gov | Irradiation with a medium-pressure mercury lamp. acs.org |

| 1-Substituted N-Cyclopropylimines | Photochemical Rearrangement | Enhanced reactivity compared to unsubstituted analogs. unirioja.es | Irradiation with a medium-pressure mercury lamp. acs.org |

| Crowded N-Cyclopropylimines | Photochemical Rearrangement | Substrates may be unreactive and remain photostable. unirioja.es | Irradiation with a medium-pressure mercury lamp. acs.org |

Table of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

| This compound | Target compound |

| Oxime Ester | Precursor |

| Samarium(II) Iodide (SmI₂) | Reagent |

| Pivaloyl oxime | Precursor |

| O-pentafluorobenzoyl oxime ester | Precursor |

| Iron(III) bromide (FeBr₃) | Catalyst |

| Copper(I) Acetate (CuOAc) | Catalyst |

| Palladium(0) | Catalyst |

| Terminal Alkyne | Precursor |

| 2-Azaallyl | Precursor |

| Cyclobutanol | Precursor |

| MsONH₃OTf | Aminating reagent |

| Aminoalkene | Precursor |

| [RuCl₂(CO)₃]₂/dppp | Catalyst system |

| Potassium Carbonate (K₂CO₃) | Base |

| Allyl acetate | Reagent |

| N-methylpiperidine | Solvent |

| 2-Arylideneindane-1,3-dione | Precursor |

| Ketoxime acetate | Precursor |

| Cuprous cyanide | Catalyst |

| N-Cyclopropylimine | Precursor |

Chemical Reactivity and Functionalization of 1-pyrroline

Reactivity of the Endocyclic Imine Functionality

The endocyclic imine functionality in 1-pyrroline is the primary site of reactivity. The electrophilic nature of the imine carbon atom makes it a target for nucleophilic additions.

Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions. Various nucleophiles, including organometallic reagents (like Grignard reagents and organolithiums), hydride sources, and stabilized carbanions, can attack the imine carbon. This typically leads to the formation of iminium intermediates, which can then be further transformed. For instance, the addition of nucleophiles followed by reduction can lead to substituted pyrrolidines. mdpi.comlibretexts.org

Reduction: The imine group can be reduced to an amine, yielding pyrrolidine. Common reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ with Pd/C) are effective for this transformation. mdpi.comnih.govresearchgate.net

Reactions with Electrophiles: The nitrogen atom of the imine can be protonated or alkylated, forming iminium salts. These iminium ions are even more electrophilic and can participate in a wider range of reactions, including cycloadditions. mdpi.com

Table 1: Common Reactivity of the this compound Imine Functionality

| Reaction Type | Typical Reagents/Conditions | Product Class | Key Transformation |

| Nucleophilic Addition | Grignard reagents (RMgX), Organolithiums (RLi), CN⁻, Enolates | Substituted Pyrrolines | Attack at the electrophilic imine carbon |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd-C | Pyrrolidines | Reduction of C=N to C-N |

| Alkylation | Alkyl halides (RX) | Iminium Salts | N-alkylation of the imine nitrogen |

| Protonation | Acids (e.g., HCl, H₂SO₄) | Iminium Salts | Protonation of the imine nitrogen |

Advanced Functionalization Strategies of the this compound Ring

Beyond the direct reactivity of the imine, strategies exist for functionalizing the carbon atoms of the this compound ring. These methods often employ transition metal catalysis or radical pathways to achieve selective modifications.

C-H Activation: Transition metal catalysis, particularly using ruthenium and palladium, has enabled direct C-H functionalization of pyrroline rings. These reactions can lead to the formation of new carbon-carbon bonds, often in cascade processes. For example, ruthenium-catalyzed C-H activation/annulation reactions with alkynes have been used to synthesize complex spirocyclic pyrrolidine derivatives. acs.orgnih.govrsc.org Palladium-catalyzed C-H activation has also been employed in cascade reactions involving oxime esters to construct functionalized pyrrolines. rsc.org

Alpha-Carbon Functionalization: The carbons adjacent to the imine nitrogen or the imine carbon can be activated for functionalization. This can involve enamine-like reactivity or direct functionalization of these positions. For instance, some methods allow for the direct α-functionalization of cyclic imines, leading to α-substituted analogues. thieme-connect.com

Radical-Mediated Functionalization: Photoredox catalysis has opened avenues for radical-mediated functionalization of 1-pyrrolines. These methods can involve intramolecular hydrogen atom transfer (HAT) processes to achieve distal C(sp³)–H bond functionalization, leading to enantioenriched pyrroline derivatives. nih.govnih.govresearchgate.net

Table 2: Advanced Functionalization Strategies of the this compound Ring

| Strategy | Catalytic System/Key Reagents | Target Position(s) | Outcome/Product Type | Citation(s) |

| C-H Activation | Ru or Pd catalysts | Various C-H bonds | Spirocyclic pyrrolines, functionalized pyrrolines | rsc.orgacs.orgnih.govrsc.org |

| α-Carbon Functionalization | Halogenation followed by substitution, specific organometallic reagents | α-carbons | α-haloimines, α-hydroxyimines, α-substituted pyrrolines | thieme-connect.com |

| Radical Cyclization | Photoredox catalysts (e.g., Ir, Ru), HAT agents | Distal C-H bonds | Enantioenriched 1-pyrrolines | nih.govnih.govresearchgate.net |

Isomerization and Rearrangement Reactions of this compound

This compound can undergo various isomerization and rearrangement reactions, transforming into other cyclic structures or undergoing skeletal changes.

Tautomerization: While this compound is a cyclic imine, it can theoretically tautomerize to its enamine isomer, 2-pyrroline, under certain conditions. The relative stability of these isomers depends on the specific substituents and the reaction environment. researchgate.netresearchgate.netbeilstein-journals.org

Wagner-Meerwein Rearrangement: 1-Pyrrolines can undergo acid-catalyzed Wagner-Meerwein rearrangements, often leading to the formation of 2H-pyrroles. This process typically involves the migration of a carbon group and the formation of a more stable aromatic system. researchgate.netresearchgate.net

Photochemical Rearrangements: Certain N-substituted 1-pyrrolines, particularly N-cyclopropyl imines, can undergo photochemical rearrangements. These reactions can involve diradical intermediates or conical intersections, leading to the formation of 1-pyrrolines from cyclopropylimine precursors. unirioja.esunirioja.es

Ring-Opening Oligomerization: Under specific catalytic conditions, such as with ruthenium carbene complexes, this compound can undergo ring-opening oligomerization. researchgate.net

Table 3: Isomerization and Rearrangement Pathways of this compound

| Reaction Type | Conditions/Catalyst | Transformation | Product Type | Citation(s) |

| Tautomerization | Acidic or basic conditions, solvent dependent | This compound ⇌ 2-Pyrroline | Enamines, Cyclic Imines | researchgate.netresearchgate.netbeilstein-journals.org |

| Wagner-Meerwein Rearrangement | Acid catalysis (e.g., TfOH, H₂SO₄) | Skeletal rearrangement, loss of allylic hydrogen | 2H-pyrroles | researchgate.netresearchgate.net |

| Photochemical Rearrangement | UV irradiation, specific N-substituents (e.g., cyclopropyl) | Aza(vinylcyclopropane-cyclopentene) rearrangement | 1-Pyrrolines (from precursors) | unirioja.esunirioja.es |

| Ring-Opening Oligomerization | Ruthenium carbene complexes | Ring opening and polymerization | Oligomers of this compound | researchgate.net |

Biosynthetic Pathways Involving 1-pyrroline

Role of 1-Pyrroline as a Key Metabolic Intermediate

This compound and its carboxylated analogue, Δthis compound-5-carboxylate (P5C), are pivotal metabolic intermediates situated at the confluence of several major amino acid pathways. nih.govoup.com P5C serves as a critical link between the metabolism of proline, glutamate, and ornithine, thereby connecting the tricarboxylic acid (TCA) cycle, the urea cycle, and proline metabolism. nih.gov The significance of this intermediate is underscored by its dual role in both the synthesis and catabolism of proline. nih.govoup.com

Furthermore, this compound is the direct precursor to 2-acetyl-1-pyrroline (2AP), a potent aroma compound responsible for the characteristic scent of fragrant rice, pandan leaves, and certain bacteria. ijsrp.orgfrontiersin.orgresearchgate.netacs.org The availability of this compound, or its linear tautomer γ-aminobutyraldehyde (GABald), is often the rate-limiting factor in the biosynthesis of 2AP. acs.orgnih.gov In human metabolism, aberrations in pathways involving this compound are associated with the metabolic disorder hyperornithinemia with gyrate atrophy. hmdb.ca Given that high concentrations of P5C can exhibit cellular toxicity, partly through the inhibition of mitochondrial respiration, its formation and conversion are tightly regulated within biological systems. oup.comresearchgate.net

Precursors and Biosynthesis of this compound in Biological Systems

The formation of this compound and P5C occurs through multiple pathways originating from distinct amino acid precursors. These routes are transcriptionally and allosterically regulated to meet the metabolic demands of the cell for proline synthesis, stress response, or energy production.

The primary route for proline biosynthesis in many organisms, from bacteria to plants, begins with glutamate. researchgate.net This pathway involves the creation of P5C as an essential intermediate. The conversion from glutamate is initiated by the bifunctional enzyme Δthis compound-5-carboxylate synthetase (P5CS), which first phosphorylates glutamate to form γ-glutamyl phosphate. nih.govuni-konstanz.denih.gov This reactive intermediate is then reduced by the same enzyme to glutamate-γ-semialdehyde (GSA). nih.gov GSA exists in equilibrium with its cyclic form, P5C, with the cyclization occurring spontaneously in solution. uni-konstanz.de

Conversely, proline catabolism reverses this process to generate P5C. The degradation of proline is initiated by the mitochondrial enzyme proline dehydrogenase (PDH), also known as proline oxidase (POX), which oxidizes proline to P5C. creative-proteomics.comoup.com This reaction represents the first and rate-limiting step in proline breakdown. oup.com The resulting P5C can then be further oxidized to glutamate by the enzyme P5C dehydrogenase (P5CDH), completing the interconversion cycle. nih.govcreative-proteomics.com

An alternative biosynthetic route to P5C originates from ornithine, linking the urea cycle to proline metabolism. nih.gov The mitochondrial enzyme ornithine δ-aminotransferase (OAT) catalyzes the reversible transfer of the delta-amino group from ornithine to α-ketoglutarate. amc.nlnih.govmdpi.com This transamination yields glutamate and glutamate-γ-semialdehyde (GSA), which, as previously noted, spontaneously cyclizes to P5C. nih.govmdpi.com

Another pathway involves the diamine putrescine. In this route, putrescine is oxidized by diamine oxidase (DAO) to produce γ-aminobutyraldehyde (GABald). frontiersin.org GABald is the linear tautomer of this compound and cyclizes spontaneously to form the heterocyclic ring. frontiersin.orgresearchgate.net This pathway is particularly significant in the biosynthesis of the aroma compound 2-acetyl-1-pyrroline in organisms like fragrant rice, especially under specific environmental conditions such as drought. frontiersin.org Ornithine can serve as a precursor for putrescine, creating a metabolic link between these pathways. wikipedia.org

Table 1: Overview of Key Biosynthetic Pathways to this compound and P5C

| Precursor | Key Intermediate(s) | Key Enzyme(s) | Final Product of Pathway |

| Glutamate | γ-Glutamyl Phosphate, Glutamate-γ-Semialdehyde (GSA) | Δthis compound-5-Carboxylate Synthetase (P5CS) | Δthis compound-5-Carboxylate (P5C) |

| Proline | - | Proline Dehydrogenase (PDH) | Δthis compound-5-Carboxylate (P5C) |

| Ornithine | Glutamate-γ-Semialdehyde (GSA) | Ornithine δ-Aminotransferase (OAT) | Δthis compound-5-Carboxylate (P5C) |

| Putrescine | γ-Aminobutyraldehyde (GABald) | Diamine Oxidase (DAO) | This compound |

The biosynthesis of this compound and P5C is meticulously controlled through the regulation of key enzymes. This control occurs at both the transcriptional level, governing enzyme synthesis, and the post-translational level, modulating enzyme activity.

P5CS is a critical rate-limiting enzyme in the conversion of glutamate to proline and is subject to stringent regulation. nih.govfrontiersin.org In plants and mammals, multiple isoforms of P5CS often exist, each with distinct functions and regulatory properties. frontiersin.orgnih.gov For instance, plants typically possess a stress-inducible isoform that increases proline production for osmotic protection and a housekeeping isoform for normal developmental processes. uni-konstanz.defrontiersin.org

A primary mechanism for regulating P5CS activity is feedback inhibition by proline, the end-product of the pathway. nih.govnih.gov Proline binds to the γ-glutamyl kinase domain of the P5CS enzyme, competitively inhibiting its activity and thus preventing the excessive accumulation of proline. nih.govuniprot.org In mammals, different isoforms show varied sensitivity to other molecules; for example, the short form of human P5CS is inhibited by ornithine, providing a point of cross-regulation with the urea cycle, whereas the long form is insensitive to ornithine. nih.govresearchgate.net P5CS gene expression is also transcriptionally upregulated in response to environmental cues like drought and high salinity. frontiersin.orgnih.gov

Proline Dehydrogenase (PDH) is the key enzyme controlling proline catabolism. frontiersin.org Its activity is often reciprocally regulated with P5CS to control cellular proline levels. nih.gov During osmotic stress, PDH gene expression is typically repressed to allow for the accumulation of protective proline. oup.comnih.gov Upon recovery from stress, PDH is induced to catabolize the excess proline, which can be used as an energy source. oup.comnih.gov The expression of the PDH gene can also be induced by high levels of its substrate, proline. nih.govoup.com

Ornithine Aminotransferase (OAT) provides a reversible link between ornithine and P5C. cambridge.org This mitochondrial enzyme's direction of catalysis can vary depending on the metabolic needs and tissue type. cambridge.org In plants, OAT is implicated in an alternative pathway for stress-induced proline accumulation. mdpi.comnih.gov In mammals, OAT activity is regulated by hormones and dietary protein levels, highlighting its role in systemic nitrogen homeostasis. cambridge.org The reversible nature of the OAT reaction allows it to contribute to either proline/glutamate synthesis from ornithine or ornithine synthesis from glutamate, depending on the availability of substrates. mdpi.com

Table 2: Regulation of Key Enzymes in this compound/P5C Metabolism

| Enzyme | Function | Location | Regulatory Mechanisms |

| P5CS | Glutamate → P5C (Proline Biosynthesis) | Cytosol/Chloroplasts | - Feedback inhibition by proline nih.govnih.gov- Inhibition by ornithine (in some isoforms) nih.gov- Transcriptional induction by osmotic stress frontiersin.org |

| PDH | Proline → P5C (Proline Catabolism) | Mitochondria | - Transcriptional repression by osmotic stress oup.comnih.gov- Transcriptional induction by proline nih.govoup.com- Transcriptional induction upon stress relief oup.com |

| OAT | Ornithine ↔ P5C + Glutamate | Mitochondria | - Reversible reaction dependent on substrate concentration mdpi.com- Transcriptional regulation by hormones and diet (mammals) cambridge.org- Implicated in stress response (plants) nih.gov |

Enzymatic Regulation in this compound Biosynthesis

L-Glutamate γ-Semialdehyde Dehydrogenase (EC 1.2.1.88)

L-glutamate γ-semialdehyde dehydrogenase, also known as this compound-5-carboxylate (P5C) dehydrogenase, is a critical enzyme in the proline degradation pathway. enzyme-database.orgqmul.ac.uk This enzyme catalyzes the irreversible oxidation of L-glutamate γ-semialdehyde to L-glutamate, using NAD+ as a cofactor. enzyme-database.orgqmul.ac.ukgenome.jp L-glutamate γ-semialdehyde exists in a spontaneous equilibrium with its cyclic tautomer, (S)-1-pyrroline-5-carboxylate (P5C). enzyme-database.orgqmul.ac.ukgenome.jp P5C is the initial product of proline degradation, formed by the action of proline dehydrogenase (EC 1.5.5.2). enzyme-database.orggenome.jp

The reaction catalyzed by L-glutamate γ-semialdehyde dehydrogenase is as follows: L-glutamate 5-semialdehyde + NAD⁺ + H₂O → L-glutamate + NADH + H⁺ qmul.ac.uk

By converting P5C's linear form (L-glutamate γ-semialdehyde) into L-glutamate, this enzyme effectively removes it from the metabolic pool, thus regulating the concentration of P5C. enzyme-database.org In many bacteria, this dehydrogenase activity is part of a bifunctional enzyme that also contains proline dehydrogenase activity. enzyme-database.orgqmul.ac.uk The enzyme can also act on other related pyrroline compounds. enzyme-database.orgqmul.ac.ukgenome.jp Its activity is fundamental in preventing the accumulation of P5C, which is a precursor to this compound.

| Enzyme Information: L-Glutamate γ-Semialdehyde Dehydrogenase | |

| Accepted Name | L-glutamate γ-semialdehyde dehydrogenase |

| EC Number | 1.2.1.88 |

| Systematic Name | L-glutamate γ-semialdehyde:NAD+ oxidoreductase qmul.ac.uk |

| Other Names | This compound-5-carboxylate dehydrogenase, Δ¹-pyrroline-5-carboxylate dehydrogenase, P5C dehydrogenase enzyme-database.orgqmul.ac.uk |

| Reaction | Catalyzes the oxidation of L-glutamate γ-semialdehyde to L-glutamate enzyme-database.orgqmul.ac.uk |

| Function | Key enzyme in the proline degradation pathway, preventing accumulation of the this compound precursor, P5C enzyme-database.orgnih.gov |

Betaine Aldehyde Dehydrogenase (BADH) and Related Enzymes

Betaine aldehyde dehydrogenase (BADH, EC 1.2.1.8) is a crucial enzyme family involved in the biosynthesis of the osmoprotectant glycine betaine. tandfonline.comnih.gov However, a specific isozyme, BADH2, plays a significant role in the metabolism of a this compound precursor, γ-aminobutyraldehyde (GABald). uq.edu.aunih.gov GABald is formed from the degradation of polyamines like putrescine and ornithine and spontaneously cyclizes to form Δ¹-pyrroline. acs.org

In most non-aromatic plants, a functional BADH2 enzyme efficiently oxidizes GABald to gamma-aminobutyric acid (GABA). uq.edu.aunih.govresearchgate.net This action prevents the accumulation of GABald and, consequently, the formation of Δ¹-pyrroline. nih.gov The presence of a dominant Badh2 allele, which codes for this functional enzyme, therefore inhibits the biosynthesis of 2-AP. nih.gov

Conversely, in aromatic rice varieties and certain other species, mutations in the BADH2 gene lead to a non-functional or inactive enzyme. uq.edu.aunih.govacs.org This loss of function is the primary reason for their aromatic character. Without a functional BADH2 enzyme, GABald cannot be converted to GABA, leading to its accumulation. nih.govacs.org This surplus GABald then cyclizes to form Δ¹-pyrroline, the direct precursor for 2-AP synthesis. uq.edu.auacs.org Similarly, in the flowers of Bassia latifolia, the ceased activity of an analogous enzyme, γ-aminobutyraldehyde dehydrogenase (AADH), at maturity allows for the accumulation of GABald and subsequent 2-AP formation. nih.govnih.gov

Intermediate Role of this compound in the Biosynthesis of 2-Acetyl-1-Pyrroline (2-AP)

This compound (specifically, its tautomer Δ¹-pyrroline) is widely recognized as the direct and limiting precursor for the biosynthesis of 2-acetyl-1-pyrroline (2-AP), the principal compound responsible for the desirable popcorn-like aroma in fragrant rice and other species. nih.govacs.orgresearchgate.net The availability of this compound is often the rate-controlling factor in the synthesis of 2-AP. nih.gov

Mechanism of 2-AP Formation from this compound

The formation of 2-AP from this compound is generally considered a non-enzymatic reaction. nih.govacs.org The pyrroline ring of 2-AP is derived directly from this compound. uq.edu.au The acetyl group at the C-2 position is contributed by methylglyoxal (MG), also known as 2-oxopropanal. uq.edu.aunih.govacs.org Methylglyoxal is a reactive dicarbonyl compound that can be formed from the degradation of sugars. uq.edu.aunih.gov The proposed mechanism involves the reaction of Δ¹-pyrroline with methylglyoxal, leading to the formation of the stable aromatic compound 2-AP. uq.edu.auacs.org This reaction can occur at room temperature, simply by mixing the precursors. uq.edu.au

Biosynthesis of 2-AP in Aromatic Rice Varieties

The biosynthesis of 2-AP in aromatic rice is a well-studied process that hinges on the accumulation of this compound. acs.org The key genetic determinant is the presence of a recessive, non-functional allele of the Badh2 gene. acs.orgnih.gov

Precursor Formation : The initial precursors for the pyrroline ring are amino acids, primarily proline, ornithine, and glutamate. acs.orgacs.org Proline is converted to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (ProDH) and P5C synthetase (P5CS). acs.org Ornithine can be converted to P5C via ornithine aminotransferase (OAT) or to putrescine, which is then oxidized by diamine oxidase (DAO) to form γ-aminobutyraldehyde (GABald). plos.orgmdpi.com

This compound Accumulation : In aromatic rice, the non-functional BADH2 enzyme cannot oxidize GABald to GABA. nih.govacs.org This leads to the accumulation of GABald, which spontaneously cyclizes to form this compound. acs.org This accumulation is the critical step that differentiates aromatic from non-aromatic rice varieties. nih.gov

2-AP Synthesis : The accumulated this compound then reacts non-enzymatically with methylglyoxal to form 2-AP. uq.edu.auacs.org

| Biosynthesis of 2-AP in Rice | Aromatic Varieties | Non-Aromatic Varieties |

| BADH2 Gene | Recessive, non-functional allele (badh2) nih.gov | Dominant, functional allele (Badh2) nih.gov |

| BADH2 Enzyme Activity | Absent or inactive nih.govacs.org | Present and active acs.org |

| GABald Metabolism | Accumulates nih.gov | Converted to GABA nih.govacs.org |

| This compound Level | High nih.gov | Low |

| 2-AP Production | High (results in fragrance) acs.org | Negligible nih.gov |

2-AP Biosynthesis in Other Plant Species (e.g., Pandanus, Bassia latifolia)

While the general principle of this compound reacting with methylglyoxal holds, the specific regulatory mechanisms can vary in other plant species.

Pandanus amaryllifolius : This plant, known as pandan, accumulates the highest known concentrations of 2-AP. nih.gov Interestingly, unlike aromatic rice, recent studies have shown that P. amaryllifolius possesses a functional and expressed BADH2 gene and protein. nih.gov This suggests that the high level of 2-AP synthesis in pandan is not due to the inactivation of BADH2 and that an alternative or parallel biosynthetic pathway may be at play. nih.gov Despite this, proline is still considered a key precursor, and feeding proline to pandan callus cultures enhances 2-AP production. nih.gov

Bassia latifolia : In the flowers of Bassia latifolia (Mahua), 2-AP is synthesized only in the fleshy corolla of mature flowers, reaching levels of around 3.30 ppm. nih.govnih.govresearchgate.net This synthesis is directly linked to the developmental stage of the flower. The activity of γ-aminobutyraldehyde dehydrogenase (AADH), the enzyme that converts GABald to GABA, is present in immature flowers but is absent in the mature fourth stage. nih.govnih.gov This ceased AADH activity leads to the accumulation of GABald, its cyclization to Δ¹-pyrroline, and the subsequent non-enzymatic reaction with methylglyoxal to form 2-AP. nih.govnih.gov

Microbial Contributions to 2-AP Biosynthesis from this compound

Various microorganisms, including bacteria and fungi, are capable of producing 2-AP. ijsrp.orgijsrp.orgresearchgate.net The biosynthetic pathway in these microbes often mirrors that in plants, with this compound serving as the immediate precursor.

Bacterial Production : Strains of Bacillus cereus, Acinetobacter bahayai, and lactic acid bacteria like Lactobacillus hilgardii have been reported to produce 2-AP. uq.edu.auijsrp.orgresearchgate.net Studies with B. cereus and other rhizobacteria show that the production of 2-AP proceeds via the acylation of this compound. uq.edu.auresearchgate.net This this compound is a metabolic degradation product of precursors such as proline, ornithine, and putrescine. ijsrp.orgijsrp.orgresearchgate.net In some experimental setups, the conversion of a precursor like 4-aminobutanal to this compound requires heat, which then allows for its transformation into 2-AP by the bacterial system. ijsrp.orgijsrp.org

Fungal Production : Fungi such as Aspergillus oryzae and Acremonium nigricans, isolated from the rhizosphere of scented rice, have also been shown to produce 2-AP. researchgate.net

The supplementation of growth media with precursors like proline and ornithine significantly increases 2-AP production by these microbes, highlighting the central role of the this compound pathway. ijsrp.orgijsrp.org

Environmental and Agro-management Factors Influencing this compound-mediated Biosynthesis

The biosynthesis involving this compound is highly sensitive to external conditions, with both environmental stimuli and agricultural management practices significantly influencing the rate of its production. These factors primarily exert their effects by modulating the expression and activity of key enzymes in the glutamate and ornithine pathways, such as P5CS and OAT. acs.orgaloki.hu

Environmental Factors

Abiotic stresses are potent inducers of the biosynthetic pathways leading to this compound. Plants, in particular, accumulate proline and its precursors as an adaptive response to adverse environmental conditions. nih.govmdpi.com

Drought and Salinity: Osmotic stress, induced by either drought or high salinity, is one of the most significant factors promoting the synthesis of P5C, the precursor to this compound. acs.org Moderate drought conditions have been shown to enhance the accumulation of this compound. For instance, decreasing soil moisture from 50% to 20% led to a significant increase in this compound content by up to 12.46%. This is largely due to the upregulation of the P5CS gene, which boosts the production of P5C from glutamate. nih.govresearchgate.net Salt stress similarly induces P5CS expression and activity, leading to higher levels of proline and its intermediates. nih.gov

Temperature and Light: Climatic factors, including temperature and light intensity, also play a role. Studies in fragrant rice have shown that planting season affects precursor availability. The highest contents of proline, P5C, and this compound were recorded in the late season (August to November) in South China, which is associated with lower temperatures compared to the middle season (June to September). cabidigitallibrary.org The suitable temperature range for rice growth is generally 21–26°C, and temperatures exceeding this can negatively impact development and related biosynthetic pathways. cabidigitallibrary.org Conversely, lower light intensity or less sunshine has been linked to yield loss but can influence the concentration of aroma precursors. cabidigitallibrary.org

Altitude and Rainfall: Research on black glutinous rice has indicated a correlation between environmental geography and the production of this compound's derivative, 2-AP. Levels of 2-AP were found to decrease with increasing rainfall, suggesting that lower water availability enhances the biosynthetic pathway. nih.gov While higher altitudes seemed to favor an increase in 2-AP, the relationship was not always consistent, indicating a complex interplay of environmental factors. nih.gov

Agro-management Factors

Crop management techniques can be strategically employed to modulate the biosynthetic pathways involving this compound, particularly in high-value crops like fragrant rice where its derivative, 2-AP, determines quality. tandfonline.comnih.gov

Irrigation and Water Management: Controlled water supply is a powerful tool to influence this compound levels. Low water levels or moderate drought stress, especially at the booting and grain-filling stages, have been found to increase the grain content of 2-AP, which is directly linked to a higher availability of its precursor, this compound. acs.org Water-saving irrigation techniques, such as alternate wetting and drying (AWD), can create a mild drought effect that enhances the synthesis of proline and its intermediates. aloki.hu

Fertilizer Application: Nutrient management significantly impacts the pathway.

Nitrogen (N): As a fundamental component of amino acids, nitrogen availability is crucial. Applying extra nitrogen fertilizer can increase the content of proline, a direct precursor to P5C, thereby potentially increasing the pool available for this compound synthesis. cabidigitallibrary.orgmdpi.com However, nitrogen toxicity can have the opposite effect, reducing the activity of P5CS. scielo.org.ar The interaction between water and nitrogen is also critical; for example, applying 30 kg ha⁻¹ of N fertilizer combined with irrigation at a soil water potential of -20 kPa at the tillering stage significantly increases 2-AP content. acs.org

Micronutrients: The application of micronutrients like manganese (Mn) and zinc (Zn) can induce and regulate the biosynthesis of 2-AP, implying an effect on the this compound production pathway. cabidigitallibrary.org

Application Depth: The physical placement of fertilizers also matters. Applying fertilizers at a 10 cm depth has been shown to positively impact 2-AP content by improving nutrient uptake and modulating the activities of enzymes like P5CS. acs.org

Tillage and Crop Rotation: Farming systems and tillage practices can affect the soil environment and nutrient availability, thereby influencing biosynthesis. For instance, a rice-potato crop rotation pattern was found to significantly increase the precursors P5C and this compound by 18.14% and 8.95%, respectively, compared to a continuous rice cropping system. mdpi.com This rotation also enhanced the activity of enzymes like proline dehydrogenase (ProDH) and diamine oxidase (DAO), which are involved in related pathways. mdpi.com

Data Tables

Table 1: Influence of Environmental Factors on this compound Biosynthesis Intermediates and Enzymes

| Factor | Effect on this compound/Precursors | Effect on Key Enzymes | Research Finding Reference |

| Drought | Increased content of this compound, P5C, and Proline. | Increased activity of P5CS. | acs.org |

| Salinity | Increased accumulation of Proline. | Increased expression and activity of P5CS. | nih.govresearchgate.net |

| Low Temperature | Higher content of this compound, P5C, and Proline. | Higher activity of P5CS and OAT. | cabidigitallibrary.org |

| Low Rainfall | Increased levels of 2-AP, the derivative of this compound. | Implied increase in precursor biosynthesis. | nih.gov |

Table 2: Influence of Agro-management Practices on this compound Biosynthesis

| Practice | Specific Action | Effect on this compound/Precursors | Research Finding Reference |

| Irrigation | Moderate drought (soil water potential -25 kPa). | Enhanced grain 2-AP content. | acs.org |

| Fertilization | Additional Nitrogen (N) application. | Increased grain Proline content. | cabidigitallibrary.orgmdpi.com |

| Fertilization | Manganese (Mn) or Zinc (Zn) application. | Induced regulation of 2-AP biosynthesis. | cabidigitallibrary.org |

| Crop Rotation | Rice-Potato rotation vs. continuous rice. | Increased this compound (+8.95%) and P5C (+18.14%). | mdpi.com |

| Fertilizer Depth | Application at 10 cm depth. | Positively impacted 2-AP content. | acs.org |

Analytical and Spectroscopic Characterization of 1-pyrroline and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1-Pyrroline Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and purity of organic compounds, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of protons and carbon atoms, respectively.

Studies have demonstrated that this compound exists in an equilibrium between its monomeric and trimeric forms, particularly in solution researchgate.netnih.govresearchgate.net. This equilibrium is observable via NMR spectroscopy, where distinct sets of signals correspond to the monomer and trimer species. For instance, ¹H NMR spectra of this compound in DMSO-d₆ have shown characteristic chemical shifts for both the monomer and trimer states, indicating their coexistence researchgate.netresearchgate.net. The relative proportions of these species can be influenced by concentration and solvent choice researchgate.netresearchgate.net. ¹³C NMR further complements these findings by providing distinct signals for the carbons within each form researchgate.netmdpi.com. For derivatives, such as nocarpyrroline A, detailed ¹H and ¹³C NMR data, along with 2D NMR techniques like COSY and HMBC, have been instrumental in confirming the pyrroline ring structure and the positions of substituents mdpi.com.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Species

| Species/Nucleus | Chemical Shift (ppm) | Assignment/Notes | Source |

| This compound (Monomer) ¹H | ~7.75 | Methylene protons adjacent to N | researchgate.net |

| ~3.84 | Methylene protons adjacent to N | researchgate.net | |

| ~2.72 | Methylene protons adjacent to C=C | researchgate.net | |

| This compound (Trimer) ¹H | Varies (complex spectrum) | Signals indicative of trimeric structure | researchgate.netresearchgate.net |

| Nocarpyrroline A ¹H | 5.73 (1H, d, 2.7 Hz) | Unsaturated methine | mdpi.com |

| 4.71 (1H, ddd, 8.2, 3.5, 2.7 Hz) | Oxygenated methine | mdpi.com | |

| 3.72 (1H, dd, 13.6, 8.2 Hz) | Methylene (part 1) | mdpi.com | |

| 3.62 (1H, dd, 13.6, 3.5 Hz) | Methylene (part 2) | mdpi.com | |

| This compound (Monomer) ¹³C | Varies | Signals for C=C, C-N, CH₂, CH₂ | researchgate.net |

| Nocarpyrroline A ¹³C | 135.2 | Unsaturated quaternary carbon | mdpi.com |

| 119.6 | Unsaturated methine carbon | mdpi.com | |

| 70.2 | Oxygenated methine carbon | mdpi.com | |

| 54.5 | Methylene carbon | mdpi.com |

Ambient Mass Spectrometry (AMS) for Volatility and Reaction Studies

Ambient Mass Spectrometry (AMS) techniques, which allow for the direct analysis of samples with minimal or no sample preparation, are particularly well-suited for studying volatile compounds like this compound and monitoring chemical reactions in real-time. Studies have employed AMS in conjunction with NMR to investigate the volatility of this compound researchgate.netnih.gov. These investigations revealed that in solution, the monomeric form of this compound exhibits significantly higher volatility than its trimeric counterpart, with evaporation occurring predominantly in the monomeric state researchgate.netnih.gov.